molecular formula C7H5BrClFO2S B1447172 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride CAS No. 1820684-91-0

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

Cat. No. B1447172
M. Wt: 287.53 g/mol
InChI Key: LHBAUVCMJIFNSK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzenesulfonyl chloride is a chemical compound used in laboratory settings . It’s a solid substance with a molecular weight of 269.54 . It’s used in the synthesis of various other compounds .


Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride” are not available, similar compounds like 4-(Bromomethyl)benzenesulfonyl chloride are used as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .


Molecular Structure Analysis

The molecular formula for 4-(Bromomethyl)benzenesulfonyl chloride is BrCH2C6H4SO2Cl . The InChI key is QXTQWYZHHMQSQH-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Methodologies

Research has demonstrated the utility of bromomethyl-fluorobenzenesulphonyl chlorides in synthesizing complex organic compounds. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, highlighting a pathway for generating compounds with potential applications in material science and organic synthesis (Guo Zhi-an, 2009). Similarly, improved synthesis methods for 1,4-bis(bromomethyl)-2-fluorobenzene have been developed, using p-xylene as the starting material through a series of reactions, thus facilitating the production of intermediates for further chemical transformations (Song Yan-min, 2007).

Material Science and Catalysis

In the field of material science and catalysis, studies have shown the use of related compounds in the dehydrogenation of saturated CC and BN bonds. This is evidenced by research on cationic N-heterocyclic carbene stabilized M(III) centers, where the reactive species facilitate the dehydrogenation process, demonstrating potential applications in catalytic transformations and the synthesis of novel materials (C. Tang, A. Thompson, S. Aldridge, 2010).

Organic Chemistry

Furthermore, bromomethyl-fluorobenzenesulphonyl chlorides serve as key intermediates in organic chemistry. A notable example includes the research on a new bifunctional electrolyte additive for lithium-ion batteries, where 4-bromo-2-fluoromethoxybenzene (a related compound) is studied for its electrochemical polymerization to form a polymer film. This additive enhances the thermal stability and lowers the flammability of lithium-ion batteries, without influencing their normal cycle performance (Zhang Qian-y, 2014).

Additional Applications

Moreover, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration demonstrates the versatility of fluorobenzenesulphonyl chloride derivatives in synthesizing compounds for use in pesticides (Xiao-hua Du et al., 2005).

Safety And Hazards

4-(Bromomethyl)benzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It may cause respiratory irritation .

properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAUVCMJIFNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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